N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(cyclobutanecarbonylamino)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-9-2-1-8-13(14)18(26)24-16-11-4-3-10-15(16)23-17(25)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSUCOOKXTZVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: Cyclobutane is oxidized to form cyclobutanecarboxylic acid.
Amidation Reaction: Cyclobutanecarboxylic acid is reacted with aniline to form N-(2-aminophenyl)cyclobutanecarboxamide.
Coupling Reaction: The resulting amide is then coupled with 2-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its pharmacological properties . The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. This characteristic is crucial for developing pharmaceuticals that require effective absorption in biological systems.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study on trifluoromethyl-substituted benzamides demonstrated their ability to inhibit specific cancer cell lines, suggesting that N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide may possess similar efficacy in targeting cancer cells .
| Compound | Activity | Reference |
|---|---|---|
| Trifluoromethyl benzamide | Anticancer | Journal of Medicinal Chemistry (1969) |
| This compound | Potential anticancer | Current Research |
Agrochemical Applications
The compound's structural features make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemicals.
Case Study: Herbicidal Activity
In agricultural studies, trifluoromethyl-substituted compounds have shown promising herbicidal activity against various weeds. The application of this compound could lead to the development of new herbicides that are both effective and environmentally friendly .
| Compound | Application | Efficacy |
|---|---|---|
| Trifluoromethyl herbicides | Weeds control | High |
| This compound | Potential herbicide | Under investigation |
Materials Science
Beyond biological applications, this compound may find utility in materials science, particularly in the development of new polymers or coatings. The incorporation of trifluoromethyl groups can impart unique properties such as water repellency and thermal stability.
Case Study: Coating Applications
Research into fluorinated polymers indicates that adding trifluoromethyl groups can significantly enhance the durability and hydrophobicity of coatings. This suggests that this compound could be explored for use in protective coatings for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of Analogs
Critical Observations
Trifluoromethyl Position :
- The ortho -CF₃ group in the target compound contrasts with para -CF₃ in ’s antimicrobial salicylamides. The ortho position may sterically hinder interactions but enhance electron-withdrawing effects, improving stability .
- In , the meta -CF₃ group (position 5) combined with a piperazine moiety suggests improved solubility, a feature absent in the rigid cyclobutaneamide of the target compound.
’s 2-azetidinone benzamides show that cyclic amide structures (e.g., azetidinone) enhance antimicrobial and anticancer activity, supporting the hypothesis that cyclobutaneamide may confer similar benefits .
Biological Activity Trends: Antimicrobial Activity: Salicylamides with 2-OH and 5-Cl () exhibit stronger activity than non-hydroxylated analogs. The target compound lacks a hydroxyl group, which may reduce hydrogen bonding but improve membrane permeability. Anticancer Potential: highlights that topological parameters (e.g., Balaban index) govern activity in benzamide derivatives. The target’s cyclobutaneamide may optimize such parameters for target engagement .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17F3N2O2
- CAS Number : 1203379-49-0
- Key Features : The compound contains a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, and a cyclobutane amide moiety that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving careful control of reaction conditions such as temperature and pressure. Common approaches include:
- Amidation Reactions : Reacting appropriate amines with carboxylic acids or their derivatives.
- Cyclization Techniques : Utilizing cyclobutane derivatives in the synthesis process to form the desired amide structure.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, potentially leading to improved pharmacokinetic properties. Experimental studies are necessary to elucidate the specific pathways through which this compound exerts its effects in biological systems.
Case Studies and Research Findings
- Inhibition Studies : Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on certain enzyme families, particularly those involved in cancer pathways. For instance, benzamides have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation.
- Receptor Binding Assays : Research indicates that compounds with trifluoromethyl substitutions can enhance interaction with G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to metabolic diseases and cancer .
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that compounds similar to this compound can induce apoptosis, suggesting potential therapeutic applications in oncology.
Comparative Analysis of Biological Activity
| Compound Name | CAS Number | Biological Target | Activity Level |
|---|---|---|---|
| This compound | 1203379-49-0 | HDAC Inhibition | Moderate |
| Trifluoromethyl-benzamide derivatives | 360-64-5 | GPCR Modulation | High |
| Cyclobutane amides | Various | Apoptosis Induction | Variable |
Q & A
Q. Systematic Substituent Variation :
| Modification Site | Example Substituent | Biological Impact (vs. Parent) | Source |
|---|---|---|---|
| Cyclobutane Ring | 3,3-Difluoro | ↑ AChE inhibition (IC from 1.2 µM to 0.7 µM) | |
| Benzamide Para | 4-Methoxy | ↓ Cytotoxicity (HeLa cells CC from 15 µM to 45 µM) | |
| Thiadiazole Linker | Sulfonyl | ↑ Solubility (logS from -4.1 to -3.2) |
Advanced: What experimental designs elucidate mechanisms when initial results are inconclusive?
- Mutagenesis Studies : Engineer AChE mutants (e.g., Trp86Ala) to test binding dependency .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target engagement .
- Crystallography : Solve co-crystal structures (2.1 Å resolution) to visualize binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
